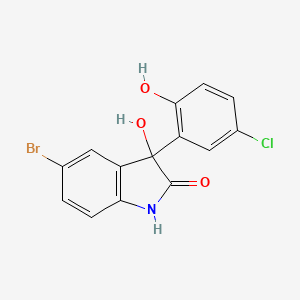![molecular formula C18H12N4O3S B11486594 7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11486594.png)
7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a complex organic compound that belongs to the class of triazolothiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazine ring, and substituted with a 4-methylphenyl and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Thiazine Ring: The thiazine ring is often formed by reacting the triazole intermediate with sulfur-containing reagents such as thiourea or thioamides.
Substitution Reactions: The final compound is obtained by introducing the 4-methylphenyl and 3-nitrophenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the 3-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for nitro group reduction.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including material science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and methylphenyl groups can influence its binding affinity and specificity towards molecular targets. The triazole and thiazine rings may facilitate interactions with nucleophilic or electrophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 7-(4-chlorophenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 7-(4-methylphenyl)-3-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both 4-methylphenyl and 3-nitrophenyl groups provides a distinct electronic environment that can affect its interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H12N4O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C18H12N4O3S/c1-11-5-7-12(8-6-11)15-10-16(23)21-17(19-20-18(21)26-15)13-3-2-4-14(9-13)22(24)25/h2-10H,1H3 |
InChI Key |
GDOLUBQPUZIVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11486516.png)

![5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11486535.png)
![N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11486537.png)
![N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11486539.png)
![10-[(5-oxo-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)methyl]acridin-9(10H)-one](/img/structure/B11486545.png)
![Ethyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11486549.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B11486555.png)
![1-methyl-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11486559.png)
![4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11486563.png)
![6H,8H,11H-Benzo[ij]pyrano[2,3-b]quinolizine-8,11-dione, 9-hydroxy-2-methoxy-4,6,6-trimethyl-](/img/structure/B11486571.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B11486576.png)

![4-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11486599.png)
